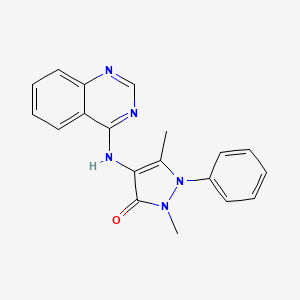
Quinazopyrine
Descripción general
Descripción
Quinazopyrine is a heterocyclic compound that belongs to the family of quinazoline derivatives. It is a potent inhibitor of phosphodiesterase (PDE) enzymes, which play an essential role in regulating intracellular levels of cyclic nucleotides. Quinazopyrine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Aplicaciones Científicas De Investigación
Wound Healing Properties : Quinazopyrine has been found to stimulate the synthesis of nucleic acids, maturation of fibroblasts, and increase the mechanical strength of postoperative scars, even in animals with alloxan-induced diabetes. Its wound-healing activity surpasses that of several other compounds like methyluracil and dimexide (Stets et al., 1988).
Anticancer Applications : Quinazoline derivatives, including quinazopyrine, show potential as anticancer drugs. These compounds are known to inhibit EGFR and other therapeutic protein targets, making them valuable in cancer treatment (Ravez et al., 2015).
HDAC Dual Inhibitors : Quinazoline-based HDAC dual inhibitors are being researched as anti-cancer agents. They target histone deacetylases (HDACs), which are significant for cellular growth, gene regulation, and metabolism in cancer cells (Dhuguru & Ghoneim, 2022).
Broad Range of Bioactivities : Quinazoline and quinazoline alkaloids have been found to possess a wide array of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory properties (Shang et al., 2018).
Synthesis and Drug Development : The synthesis of quinazoline-4-ones, key intermediates in the development of drugs, including quinazopyrine, has been improved recently, aiding in the development of new drug molecules against proliferative diseases (Őrfi et al., 2004).
Pharmacophore in Medicinal Chemistry : Quinazoline scaffolds are utilized significantly in drug development, with updates in pharmacological appositeness of its derivatives for novel therapeutic targets (Ajani et al., 2016).
Cardio-Oncology Applications : Quinazoline-based α1-adrenoceptor antagonists, originally used by cardiologists, have shown anticancer effects, suggesting their potential in treating hypertensive cancer patients (Patane', 2015).
Potential Antimalarial Drug Lead : The synthesis and evaluation of quinazoline-2,4-diamines have shown promising results as antimalarial drug leads (Mizukawa et al., 2021).
Propiedades
IUPAC Name |
2,5-dimethyl-1-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-17(19(25)23(2)24(13)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18/h3-12H,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDFJGDFPHVRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC3=NC=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143169 | |
| Record name | Quinazopyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazopyrine | |
CAS RN |
100330-91-4 | |
| Record name | Quinazopyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100330914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazopyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



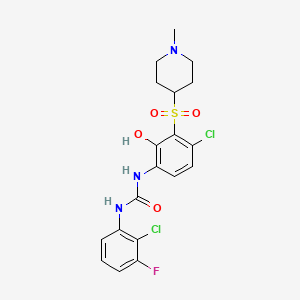
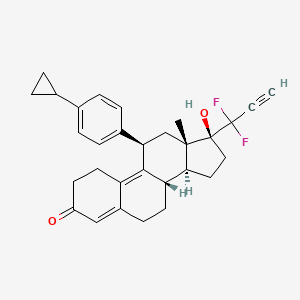
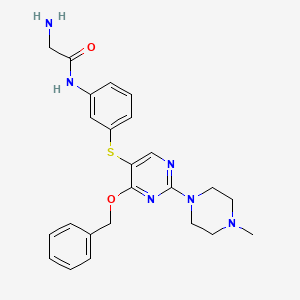
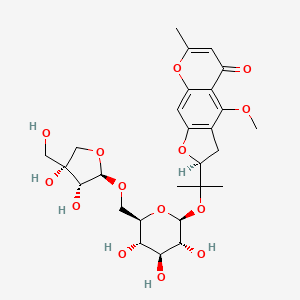
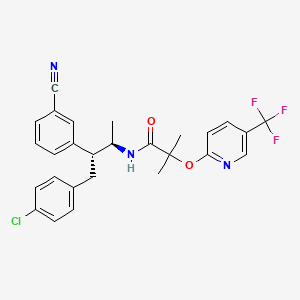
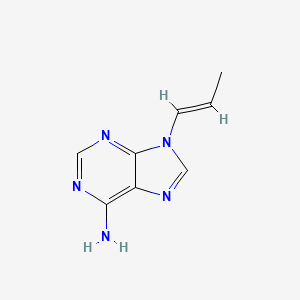
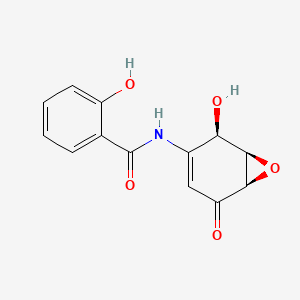
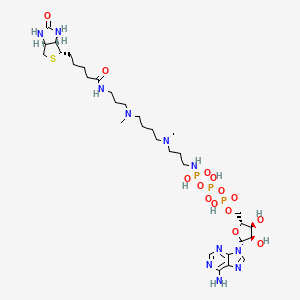
![2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide](/img/structure/B560656.png)
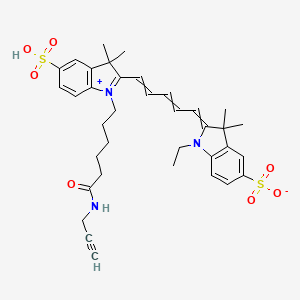
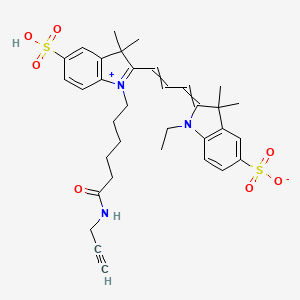
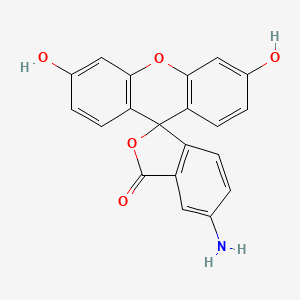
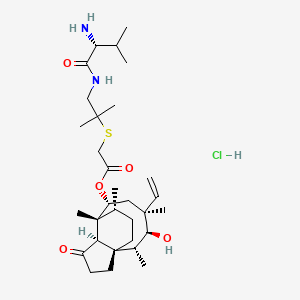
![Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate](/img/structure/B560661.png)